molecular formula C13H20ClNO B1608972 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride CAS No. 218796-04-4

2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride

Cat. No. B1608972
CAS RN: 218796-04-4
M. Wt: 241.76 g/mol
InChI Key: BMVORQMUWFUIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride” is a chemical compound with the formula C13H20ClNO . It’s offered by several suppliers for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 241.76 .

Scientific Research Applications

Catalytic Applications

Compounds with structures similar to 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride are often explored for their potential catalytic applications. For example, certain pyridine derivatives have been utilized as recyclable catalysts for acylation reactions. This showcases the utility of nitrogen-containing organic compounds in facilitating chemical transformations, particularly in the synthesis of complex organic molecules. The research on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst exemplifies this application, highlighting the efficiency and sustainability of such catalysts in organic synthesis (Liu et al., 2014).

Material Science

In material science, derivatives of pyridine and similar heterocyclic compounds have been investigated for the development of advanced materials. For instance, polymers and polyimides containing pyridine units exhibit unique properties such as high thermal stability, solubility, and potential for electronic applications. Research into novel polyimides derived from pyridine-containing dianhydride monomers demonstrates the relevance of such structures in creating materials with desirable mechanical and thermal properties (Wang et al., 2006).

Pharmaceutical Chemistry

Although the request excludes drug use and related topics, it's notable that compounds structurally related to this compound are frequently studied in the context of pharmaceutical chemistry for their potential as therapeutic agents or as intermediates in drug synthesis. This underscores the broad applicability of such compounds across various stages of drug development, from initial synthesis to the enhancement of drug properties.

Environmental and Corrosion Science

In environmental and corrosion science, Schiff bases and related compounds have been examined for their adsorption characteristics and anti-corrosion effects on metals. Such studies contribute to the development of more effective corrosion inhibitors, which are crucial for protecting metal surfaces in industrial applications. The research on vanillin Schiff bases exemplifies how such compounds can serve as potent corrosion inhibitors, providing insights into their adsorption mechanisms and protective effects on metal surfaces (Satpati et al., 2020).

Future Directions

The pyrrolidine ring, a key feature of this compound, is widely used in the development of new drugs . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have observed changes in cellular behavior over extended periods of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can lead to changes in overall cellular function. Its interactions with specific enzymes can modulate their activity, leading to alterations in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can be affected by its localization, as different cellular environments can modulate its interactions with biomolecules .

properties

IUPAC Name

2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-7-12(8-11(2)13(10)15)9-14-5-3-4-6-14;/h7-8,15H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVORQMUWFUIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379001
Record name 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218796-04-4
Record name 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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